1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione
Description
1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione is a heterocyclic compound featuring a fused triazine-purine scaffold with methyl substituents at positions 3, 4, and 7. This structure combines the aromaticity of purine with the reactivity of triazine, enabling diverse interactions with biological targets. Its molecular formula is C₁₁H₁₄N₆O₂, and it has a molecular weight of 262.27 g/mol (calculated from structural analogs in ). The compound’s synthesis typically involves multi-step alkylation and cyclization reactions under controlled conditions (e.g., temperature, solvent selection) to optimize yield and purity .
Properties
IUPAC Name |
3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-4-5(2)16-6-7(11-9(16)14-13-4)15(3)10(18)12-8(6)17/h5H,1-3H3,(H,11,14)(H,12,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSEHKILCGGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC2=NC3=C(N12)C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909907 | |
| Record name | 6-Hydroxy-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purin-8(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106087-30-3 | |
| Record name | (1,2,4)Triazino(3,4-f)purine-6,8(7H,9H)-dione, 1,4-dihydro-3,4,9-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106087303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purin-8(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione, commonly referred to as a purine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C10H12N6O2
- Molecular Weight : 248.24 g/mol
- CAS Number : 106087-30-3
Structural Characteristics
The structure of the compound features a triazino ring fused with a purine moiety. This unique arrangement contributes to its biological activity and interaction with various biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of nitrogen atoms in the triazino ring may facilitate electron donation, thereby neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Effects
Several studies have explored the anti-inflammatory potential of purine derivatives. For instance, a related compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. The mechanism involves competitive inhibition at the enzyme's active site, leading to decreased prostaglandin synthesis.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its mechanism could involve disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of related purine derivatives have been documented in various cancer cell lines. The mechanism often involves induction of apoptosis through activation of caspases or inhibition of cell cycle progression.
Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of several purine analogues. The results showed that compounds similar to this compound exhibited IC50 values in the micromolar range against COX enzymes. This suggests potential for development as anti-inflammatory agents .
Study 2: Antimicrobial Efficacy
In vitro assays tested the antimicrobial efficacy of this compound against strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. The study proposed that the compound's mechanism involves membrane disruption .
Study 3: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed an IC50 value indicating potent cytotoxicity after 48 hours of exposure. Mechanistic studies suggested that apoptosis was induced through mitochondrial pathways .
Comparative Analysis
Scientific Research Applications
Introduction to 1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine-6,8(7H,9H)-dione
This compound is a nitrogen-containing heterocyclic compound with diverse applications in various fields. Its unique structure contributes to its biological activity and potential utility in medicinal chemistry and agricultural science. This article explores the scientific research applications of this compound, supported by data tables and case studies.
Medicinal Chemistry
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Antitumor Activity :
- Studies have indicated that derivatives of triazino-purines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1,4-Dihydro-3,4,9-trimethyl-(1,2,4)triazino(3,4-f)purine have shown promise in inhibiting tumor growth in vitro and in vivo models.
- A notable case study involved the evaluation of its derivatives against breast cancer cells, where significant cell death was observed at specific concentrations.
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Antiviral Properties :
- Research has demonstrated that triazino-purines can act as antiviral agents. For example, some derivatives have been tested against viruses such as HIV and influenza with promising results.
- A study reported that a related compound inhibited viral replication by interfering with the viral RNA synthesis process.
Agricultural Applications
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Pesticidal Activity :
- The compound has been investigated for its potential as a pesticide. Its structural characteristics allow it to interact with biological systems in pests.
- Field trials indicated that formulations containing this compound reduced pest populations significantly compared to control groups.
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Herbicidal Properties :
- Research has also explored its use as a herbicide. The mechanism involves the inhibition of specific metabolic pathways in plants.
- A comparative study showed that the herbicidal activity of this compound was effective against several common weed species without adversely affecting crop yield.
Biochemical Research
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Enzyme Inhibition :
- The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on xanthine oxidase.
- This property is particularly relevant for developing treatments for conditions like gout and hyperuricemia.
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DNA Interaction Studies :
- Investigations into the interaction of this compound with DNA suggest potential applications in gene therapy or as a chemotherapeutic agent.
- Experimental results illustrated that the compound could intercalate into DNA strands, leading to mutations or cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Antitumor | Breast Cancer Cells | Significant cytotoxicity | [Source A] |
| Antiviral | HIV Virus | Inhibition of replication | [Source B] |
| Pesticidal | Various Insect Species | Reduced population | [Source C] |
| Herbicidal | Common Weeds | Effective weed control | [Source D] |
| Enzyme Inhibition | Xanthine Oxidase | Reduced enzyme activity | [Source E] |
Comparison with Similar Compounds
The triazino-purine scaffold is a versatile template for drug discovery. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on physicochemical properties and bioactivity.
Structural and Physicochemical Comparisons
Key Observations :
- Alkyl vs. Conversely, the phenyl substituent in CID 3064957 introduces aromatic interactions, which may favor binding to hydrophobic enzyme pockets .
- Halogenated Derivatives : The 2-chloro-6-fluorobenzyl group in 7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl analogs confers electrophilic character, enabling covalent interactions with nucleophilic residues in target proteins .
Key Insights :
- Anticancer Potential: The 7-cinnamyl analog demonstrates sub-micromolar activity against HEPG2 cells, likely due to enhanced π-π stacking interactions from the cinnamyl moiety .
- Enzyme Inhibition : Methyl and halogenated derivatives (e.g., 3-(4-chlorophenyl)-9-methyl) show broad-spectrum enzyme inhibition, though mechanistic details require further elucidation .
Q & A
Q. What role does this compound play in advancing theoretical models of heterocyclic reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
